![molecular formula C20H20N4O2 B2918859 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 2319636-26-3](/img/structure/B2918859.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a urea derivative with a 2,4’-bipyridinylmethyl group and a 4-methoxybenzyl group. Urea derivatives are known for their wide range of biological activities and are used in various fields of medicinal and organic chemistry . The 2,4’-bipyridinylmethyl group might contribute to the compound’s ability to form complexes with metal ions, while the 4-methoxybenzyl group could potentially enhance the compound’s lipophilicity, which might affect its biological activity .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the bipyridine and urea moieties. The methoxy group on the benzyl moiety might introduce some steric hindrance .Chemical Reactions Analysis
Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bipyridine moiety might make the compound capable of forming complexes with metal ions .科学的研究の応用
Solar Energy Conversion
This compound has potential applications in solar energy conversion, particularly in the development of molecular solar thermal (MOST) energy storage materials . These materials can store solar energy and release it upon demand, which is crucial for creating sustainable energy solutions. The structural design of such compounds, including “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea”, can significantly influence their energy storage density and efficiency.
Molecular Electronics
In the realm of molecular electronics, this compound could be used to create single-molecule junctions that act as molecular switches, diodes, and transistors . These components are essential for the miniaturization of electronic devices and could lead to the development of new types of computing systems that are more efficient and consume less power.
Supramolecular Chemistry
Supramolecular chemistry explores the use of non-covalent interactions for various applications, including the analysis and separation of chemical compounds, and the design of new materials . “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” could play a role in the development of supramolecular assemblies that are fundamental for creating highly selective sensors and innovative materials.
Herbicides
The viologens, which are derivatives of 4,4’-bipyridine, have been used as herbicides . While specific information on the herbicidal activity of “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” is not readily available, its structural similarity to known herbicidal compounds suggests potential applications in this field.
Electrochromism
Compounds related to “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” have been studied for their electrochromic properties . These properties are valuable for creating smart windows, displays, and mirrors that can change color or transparency in response to an electrical stimulus.
Organic Synthesis
The compound’s structural components, such as the 4-methoxybenzyl group, are used in organic synthesis, particularly in the preparation of esters . These esters are valuable intermediates in the synthesis of various organic molecules, indicating that “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” could be a useful reagent in synthetic chemistry.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-4-2-15(3-5-18)13-23-20(25)24-14-16-6-11-22-19(12-16)17-7-9-21-10-8-17/h2-12H,13-14H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNTDJLLPWJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]-1,2,5-thiadiazole](/img/structure/B2918776.png)
![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)
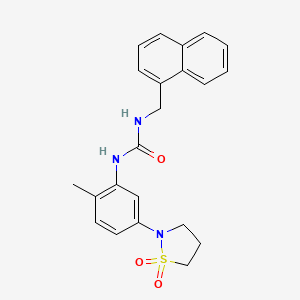
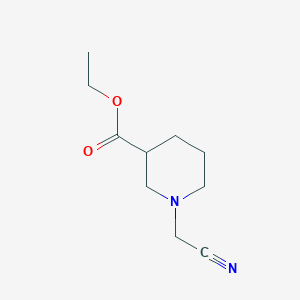
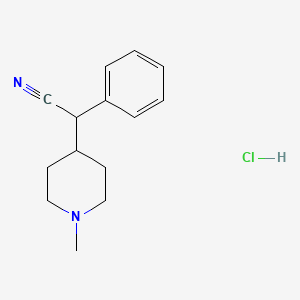
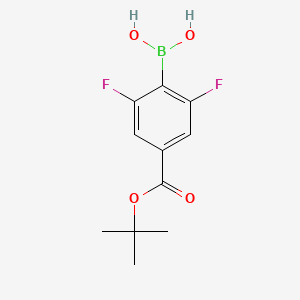
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)
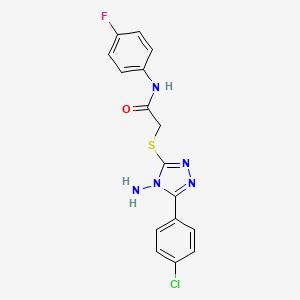
![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)
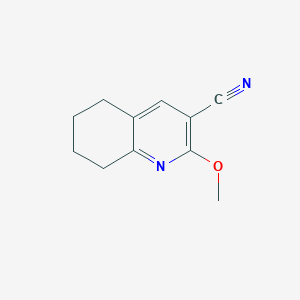

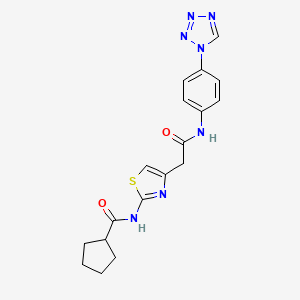

![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)